molecular formula C27H26ClN3O2S B11590195 2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11590195
M. Wt: 492.0 g/mol
InChI Key: DTHLSMUNFHHPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a chlorobenzyl group, a methylphenyl group, and a thioxoimidazolidinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable isothiocyanate with an amine to form the thioxoimidazolidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the thioxoimidazolidinone intermediate with a chlorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Methylphenyl Group: The methylphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride.

    Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxoimidazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for the development of new drugs.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxoimidazolidinone core may interact with active sites of enzymes, inhibiting their activity. The aromatic groups could facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide
  • 2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-isopropylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide may exhibit unique properties due to the presence of the ethyl group on the phenyl ring. This modification can influence its chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H26ClN3O2S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[3-[(3-chlorophenyl)methyl]-1-(4-methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C27H26ClN3O2S/c1-3-19-9-11-22(12-10-19)29-25(32)16-24-26(33)31(23-13-7-18(2)8-14-23)27(34)30(24)17-20-5-4-6-21(28)15-20/h4-15,24H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

DTHLSMUNFHHPDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.